molecular formula C10H19ClO2 B1356396 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 88128-57-8

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No. B1356396
CAS RN: 88128-57-8
M. Wt: 206.71 g/mol
InChI Key: LESDKFYPLUGGMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41 .

Scientific Research Applications

Application 1: Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface

  • Summary of the Application: This research involves the synthesis of modified halloysite nanotubes (HNTs-Cl) by a coupling reaction with (3-chloropropyl) trimethoxysilane (CPTMS). The resulting HNTs-Cl has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials with applications in chemical engineering and nanotechnology .
  • Methods of Application: The degree of grafting of chloro-silane onto the HNT’s surface was accomplished by incorporation of HNTs with CPTMS under different experimental conditions. Parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .
  • Results or Outcomes: The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 hours .

Application 2: Selective Mineral Flotation

  • Summary of the Application: The research focuses on the design and development of selective flotation collectors, which has been key to the success of flotation in beneficiating complex, difficult-to-process ores .
  • Methods of Application: The electrical double layer theory (EDL) is used to quantify the relative strength of mineral-reagent interactions in the case of nonsulfide minerals .
  • Results or Outcomes: The utility and power of the EDL in delineating the science underlying selective mineral flotation is illustrated with examples from the selective flotation of rare-earth minerals (bastnaesite) from associated semisoluble minerals (barite and calcite) using alkyl hydroxamate collectors .

Application 3: Flame Retardant in Polyurethane Foams

  • Summary of the Application: Tris(chloropropyl) phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It helps to reduce the flammability of the material and increase its safety .
  • Methods of Application: TCPP is added during the manufacturing process of the polyurethane foam. The amount added can vary depending on the specific requirements of the end product .
  • Results or Outcomes: The addition of TCPP significantly reduces the flammability of the polyurethane foam, making it safer for use in a variety of applications .

Application 4: Synthesis of Organoelement Compounds

  • Summary of the Application: 3-(Chloropropyl)-trimethoxysilane is used in the synthesis of organoelement compounds . These compounds have a wide range of applications in various fields such as materials science, catalysis, and pharmaceuticals .
  • Methods of Application: The specific methods of application can vary widely depending on the specific organoelement compound being synthesized .
  • Results or Outcomes: The synthesis of organoelement compounds using 3-(Chloropropyl)-trimethoxysilane can lead to a variety of compounds with diverse properties and applications .

Application 5: Flame Retardant in PVC and EVA

  • Summary of the Application: Tris(chloropropyl) phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant that is not only added to polyurethane foams but also used in comparatively minor amounts in PVC and EVA .
  • Methods of Application: TCPP is added during the manufacturing process of the PVC and EVA. The amount added can vary depending on the specific requirements of the end product .
  • Results or Outcomes: The addition of TCPP significantly reduces the flammability of the PVC and EVA, making it safer for use in a variety of applications .

Application 6: Synthesis of Organoelement Compounds

  • Summary of the Application: 3-(Chloropropyl)-trimethoxysilane is used in the synthesis of organoelement compounds . These compounds have a wide range of applications in various fields such as materials science, catalysis, and pharmaceuticals .
  • Methods of Application: The specific methods of application can vary widely depending on the specific organoelement compound being synthesized .
  • Results or Outcomes: The synthesis of organoelement compounds using 3-(Chloropropyl)-trimethoxysilane can lead to a variety of compounds with diverse properties and applications .

Future Directions

Future research could focus on the synthesis, characterization, and application of “2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane” and related compounds .

properties

IUPAC Name

2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESDKFYPLUGGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)CCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526950
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

CAS RN

88128-57-8
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Record name 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Record name 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl
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Synthesis routes and methods

Procedure details

A one liter, round bottom flask is equipped with a magnetic stir bar, a Dean-Stark water separator, a reflux condenser and a nitrogen inlet. This apparatus is dried in an oven overnight at 120° C., assembled hot, and is allowed to cool to room temperature in a stream of nitrogen. The flask is charged with 144.70 grams (1.20 moles) of 5-chloro-2-pentanone, 185.00 grams (1.32 moles) of 2,2-dimethyl-1,3-propandiol, 300 ml of toluene and 0.05 grams of p-toluenesulfonic acid catalyst. The flask is placed in a heating mantle and the reaction mixture is heated to reflux until close to the theoretical amount of water (21.6 ml) is collected in the Dean-Stark trap. The reaction mixture is allowed to cool to room temperature, transferred to a separatory funel and washed with 200 ml portions of saturated sodium bicarbonate solution, and three times with water. The resulting organic layer is separated, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure on a rotary evaporator. This affords a clear, pale yellow oil, which is employed in the subsequent reactions without further purification.
Quantity
144.7 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
21.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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